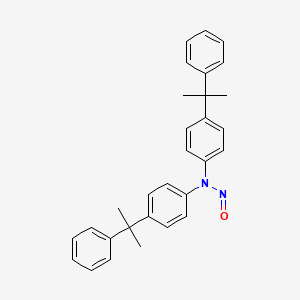

4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline

Description

Chemical Identity and Properties 4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline (CAS No. 10081-67-1) is a nitroso-substituted aromatic amine with a molecular formula of C₃₀H₃₁N and a molecular weight of 405.57 g/mol . It is structurally characterized by two bulky 1-methyl-1-phenylethyl (cumyl) groups attached to the para positions of the central aniline ring, along with a nitroso (-N=O) functional group on the nitrogen atom. Key physical properties include:

- Melting Point: 100°C

- Boiling Point: 535.2 ± 39.0 °C (predicted)

- Density: 1.061 ± 0.06 g/cm³ (predicted)

- Flash Point: 292°C .

Applications and Hazards The compound is primarily used as a high-performance antioxidant in lubricants and functional fluids due to its exceptional thermal stability . However, it is classified as a Skin Sensitizer (Category 1B) under GHS criteria and exhibits aquatic chronic toxicity (H413) .

Properties

IUPAC Name |

N,N-bis[4-(2-phenylpropan-2-yl)phenyl]nitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O/c1-29(2,23-11-7-5-8-12-23)25-15-19-27(20-16-25)32(31-33)28-21-17-26(18-22-28)30(3,4)24-13-9-6-10-14-24/h5-22H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFUDDIDAFAXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176509 | |

| Record name | 4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22038-40-0 | |

| Record name | 4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-N-nitrosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22038-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022038400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-N-nitrosoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of aniline derivatives with 1-methyl-1-phenylethyl halides, followed by nitrosation to introduce the nitroso group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differentiators

(1) Steric Hindrance and Thermal Stability

The target compound’s cumyl groups provide steric hindrance, enhancing its thermal stability compared to less bulky analogues like MDA. For instance, LUVOMAXX CDPA—a structurally similar diphenylamine—also leverages bulky substituents for oxidative resistance in high-temperature applications . In contrast, simpler nitrosoanilines (e.g., N-Methyl-N,4-dinitrosoaniline) lack this stability, limiting their utility in extreme conditions .

(2) Toxicity Profile

However, its bulky substituents may reduce bioavailability compared to smaller molecules like MDA, which is directly linked to bladder cancer .

(3) Regulatory and Environmental Impact

The target compound is flagged under the SIN List and REACH for its persistence and toxicity , similar to MDA. In contrast, newer additives like LUVOMAXX ODPA (a tetramethylbutyl-substituted amine) emphasize reduced environmental impact while maintaining performance .

Biological Activity

The compound 4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline , often referred to as a nitrosamine, is a complex organic molecule characterized by its unique structure and potential biological activities. Nitrosamines are known for their carcinogenic properties, and this compound's biological activity warrants detailed investigation due to its implications in pharmacology and toxicology.

- Molecular Formula : C30H31N2O

- Molar Mass : 434.584 g/mol

- CAS Number : 22038-40-0

- Density : 1.061 g/cm³ (predicted)

- Melting Point : 100°C

- Solubility : Practically insoluble in water, with a solubility of 6.7 μg/L at 20°C.

Biological Activity Overview

The biological activity of nitrosamines, including this compound, primarily revolves around their potential as carcinogens. Research indicates that nitrosamines can induce cancer through several mechanisms, including DNA damage and the formation of reactive oxygen species (ROS).

- DNA Methylation : Nitrosamines can lead to the methylation of DNA, disrupting normal cellular functions and promoting oncogenesis.

- Oxidative Stress : The generation of ROS can result in oxidative damage to cellular macromolecules, including lipids, proteins, and nucleic acids.

- Enzymatic Activation : Cytochrome P450 enzymes play a significant role in the bioactivation of nitrosamines, converting them into their active forms that can interact with cellular targets.

Case Study 1: Carcinogenicity Assessment

A study conducted on various nitrosamines highlighted the carcinogenic potential of compounds with similar structures to This compound . The study utilized animal models to assess tumor formation upon exposure to different dosages over extended periods. Results indicated a significant increase in tumor incidence correlating with higher doses of nitrosamines.

Case Study 2: Oxidative Stress Induction

Research published in toxicological journals examined the effects of this compound on oxidative stress markers in liver cells. The findings showed elevated levels of malondialdehyde (MDA) and decreased glutathione (GSH) levels, indicating that the compound induces oxidative stress through ROS generation.

Applications in Analytical Chemistry

The compound has also been studied for its separation and analysis using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method was developed for its quantification, highlighting its importance in pharmacokinetics and toxicological studies.

| Property | Value |

|---|---|

| CAS Number | 22038-40-0 |

| Molecular Weight | 434.584 g/mol |

| Melting Point | 100°C |

| Solubility | 6.7 μg/L at 20°C |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(1-Methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-N-nitrosoaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, nitrosoaniline derivatives are often synthesized via nitrosation of secondary amines using sodium nitrite under acidic conditions (e.g., HCl or H₂SO₄) . Critical parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios of nitrosating agents, and purification via column chromatography or recrystallization. Evidence from analogous compounds shows yields ranging from 50–85%, with purity confirmed by HRMS and NMR .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies substituent patterns and confirms nitroso group presence. For example, nitroso protons in analogous compounds exhibit characteristic deshielding (δ 8.5–9.5 ppm) . Mass spectrometry (HRMS) validates molecular weight with <5 ppm error .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry. Challenges include handling high symmetry or twinning, which require Flack parameter analysis to confirm enantiopurity .

Advanced Research Questions

Q. What experimental strategies address discrepancies in crystallographic data for highly symmetric N-nitrosoaniline derivatives?

- Methodological Answer : For symmetric structures, use twin refinement in SHELXL and analyze Flack parameters to distinguish centrosymmetric vs. chiral space groups. Simulated intensity data for centrosymmetric twins can resolve ambiguities, as demonstrated in studies using Rogers’ η parameter and alternative parameters like , which reduce false chirality indications . High-resolution data (≤1.0 Å) combined with robust refinement protocols improve accuracy .

Q. How does the N-nitroso group affect the compound’s stability under thermal or photolytic conditions, and what methods assess degradation pathways?

- Methodological Answer : The N-nitroso group is prone to photolytic cleavage and thermal decomposition. Stability studies involve:

- Thermogravimetric Analysis (TGA) : Measures mass loss at elevated temperatures (e.g., 100–300°C).

- UV-Vis Spectroscopy : Tracks absorbance changes (e.g., λmax ~400 nm for nitroso derivatives) under controlled light exposure .

- HPLC-MS : Identifies degradation products (e.g., secondary amines or nitro compounds) . Storage recommendations include light-sensitive containers and cold storage (0–6°C) based on analogous nitroso compounds .

Q. What computational approaches predict the reactivity of 4-(1-Methyl-1-phenylethyl)-N-nitrosoaniline in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electronic properties. Key findings for nitrosoanilines include:

- Electrophilic Reactivity : The nitroso nitrogen’s partial positive charge facilitates nucleophilic attacks (e.g., by amines or thiols).

- Aromatic Substitution : Electron-donating substituents (e.g., methyl-phenylethyl groups) activate the ring for electrophilic substitution at para positions .

Q. How can conflicting NMR and X-ray data be reconciled for this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism). Strategies include:

- Variable-Temperature NMR : Detects coalescence temperatures for conformers.

- DFT-Conformational Analysis : Compares computed NMR shifts for different conformers with experimental data.

- Complementary Techniques : Use NOESY/ROESY to probe spatial proximity of substituents, cross-validated with SXRD data .

Research Application Questions

Q. What role does this compound play in synthesizing supramolecular architectures or coordination complexes?

- Methodological Answer : The bulky 1-methyl-1-phenylethyl groups enforce steric hindrance, directing metal coordination to the nitroso group. For example, in palladium complexes, the nitroso oxygen acts as a monodentate ligand, verified by IR (νNO ~1450 cm⁻¹) and XANES . Such complexes are explored in catalysis or as redox-active materials.

Q. How is this compound utilized in studying nitroso group transfer reactions in biological systems?

- Methodological Answer : As a nitroso donor, it participates in S-nitrosation of thiols (e.g., glutathione). Methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.